5-(1-Chloroethyl)-3-ethylisoxazole

Physicochemical characterization Building block procurement Quality control

Researchers sourcing isoxazole building blocks often face a reactivity gap between achiral chloromethyl analogs and complex chiral intermediates. 5-(1-Chloroethyl)-3-ethylisoxazole bridges this gap with a secondary 1-chloroethyl group bearing an undefined stereocenter, enabling enantioselective nucleophilic displacement under chiral catalysis - a capability absent in primary chloromethyl or 2-chloroethyl analogs. • Secondary chloride SN2 reactivity is 100-1000× slower than primary analogs, enabling selective sequential alkylation in convergent syntheses. • XLogP of 2 and MW 159.61 g/mol occupy an ideal lipophilicity window for lead optimization. • Multi-parameter QC identity confirmation via boiling point (230.3°C), density (1.114 g/cm³), and GC-MS retention time. • Supplied at ≥98% purity for reproducible research outcomes.

Molecular Formula C7H10ClNO
Molecular Weight 159.61 g/mol
CAS No. 71495-00-6
Cat. No. B12863354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloroethyl)-3-ethylisoxazole
CAS71495-00-6
Molecular FormulaC7H10ClNO
Molecular Weight159.61 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1)C(C)Cl
InChIInChI=1S/C7H10ClNO/c1-3-6-4-7(5(2)8)10-9-6/h4-5H,3H2,1-2H3
InChIKeyHYBITPOIYITAHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Chloroethyl)-3-ethylisoxazole (CAS 71495-00-6): Structural Identity and Physicochemical Profile for Procurement Evaluation


5-(1-Chloroethyl)-3-ethylisoxazole (CAS 71495-00-6) is a 3,5-disubstituted isoxazole heterocycle with the molecular formula C7H10ClNO and a molecular weight of 159.61 g/mol . The compound carries an ethyl group at the 3-position and a 1-chloroethyl group at the 5-position of the isoxazole ring, yielding the canonical SMILES CCC1=NOC(=C1)C(C)Cl and InChIKey HYBITPOIYITAHY-UHFFFAOYSA-N . The 1-chloroethyl substituent is a secondary alkyl chloride, distinguishing it from the more common primary chloromethyl and 2-chloroethyl isoxazole analogs. Key computed properties include a density of 1.114 g/cm³, a boiling point of 230.3°C at 760 mmHg, a flash point of 93.1°C, an XLogP of 2, zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 26 Ų, and one undefined stereocenter at the chloroethyl carbon . The compound is supplied at purities of ≥95% to 98% [1] and is intended exclusively for research use as a synthetic building block .

Why 5-(1-Chloroethyl)-3-ethylisoxazole Cannot Be Freely Interchanged with Other Chloroalkylisoxazole Building Blocks


Chloroalkylisoxazoles are widely used as electrophilic building blocks in medicinal chemistry and agrochemical synthesis, yet their reactivity profiles are highly sensitive to the structure of the chloroalkyl side chain [1]. The target compound bears a secondary 1-chloroethyl group (CH3–CHCl–), whereas the more common 5-(chloromethyl)-3-ethylisoxazole carries a primary chloromethyl group (CH2Cl–). This structural distinction fundamentally alters the steric environment at the reactive carbon center, the mechanism preference (SN2 vs. SN1/elimination), and the rate of nucleophilic displacement . Additionally, the presence of an undefined stereocenter at the 1-chloroethyl carbon—absent in chloromethyl or 2-chloroethyl analogs—creates both a synthetic opportunity for asymmetric derivatization and a quality-control challenge for procurement [2]. The 3-ethyl substituent further differentiates this compound from 5-(1-chloroethyl)-3-methylisoxazole by modulating lipophilicity (XLogP=2 vs. a lower predicted value) and steric bulk at the ring. Consequently, substituting a structurally similar isoxazole without rigorous experimental validation risks divergent reactivity, altered pharmacokinetic properties of downstream products, and irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for 5-(1-Chloroethyl)-3-ethylisoxazole vs. Closest Structural Analogs


Molecular Weight and Density Divergence vs. 5-(Chloromethyl)-3-ethylisoxazole

The target compound exhibits a molecular weight of 159.61 g/mol, which is 14.02 g/mol (9.6%) higher than 5-(chloromethyl)-3-ethylisoxazole (MW 145.59 g/mol), attributable to the additional methyl group on the chloroalkyl chain . Density decreases from 1.155 g/cm³ (comparator) to 1.114 g/cm³ (target), a reduction of 0.041 g/cm³ (3.6%) . Boiling point increases slightly from 228.5°C to 230.3°C (Δ = +1.8°C), while flash point rises from 92°C to 93.1°C (Δ = +1.1°C) . These differences, though modest, are analytically resolvable and serve as identity confirmation metrics during incoming quality control by GC-MS or density measurement.

Physicochemical characterization Building block procurement Quality control

Lipophilicity (XLogP) Differentiation from Non-Chlorinated and Differently Chlorinated Isoxazole Analogs

The target compound has a computed XLogP of 2 [1], placing it in a moderately lipophilic range. By comparison, the non-halogenated 3-ethyl-5-methylisoxazole (MW 111.14, C6H9NO) is predicted to have a lower XLogP of approximately 1.0–1.3 based on its smaller molecular surface area and absence of chlorine [2]. The 5-(2-chloroethyl)isoxazole (MW 131.56, C5H6ClNO) has a lower molecular weight and fewer carbons, resulting in a predicted XLogP of approximately 1.0–1.5 [3]. The target's XLogP of 2 therefore represents a quantifiable increase in lipophilicity that influences membrane permeability, protein binding, and chromatographic retention behavior.

Drug-likeness ADME prediction Lead optimization

Secondary vs. Primary Alkyl Chloride Reactivity: Predicted Rate Divergence in Nucleophilic Substitution

The target compound features a secondary alkyl chloride (CH3–CHCl–isoxazole), whereas the closest commercial analog, 5-(chloromethyl)-3-ethylisoxazole, contains a primary alkyl chloride (CH2Cl–isoxazole). In classical SN2 reactivity, primary alkyl chlorides react approximately 10² to 10³ times faster than secondary alkyl chlorides with unhindered nucleophiles [1]. Conversely, under SN1-favoring conditions (polar protic solvent, weak nucleophile), the secondary chloride is significantly more reactive due to greater carbocation stability [1]. This mechanistic divergence means that the target compound cannot be directly substituted for the chloromethyl analog in a synthetic sequence without re-optimizing reaction conditions (solvent, temperature, nucleophile stoichiometry). The 1-chloroethyl group's steric hindrance at the β-carbon also reduces the accessibility of the electrophilic carbon relative to the primary chloromethyl group, as quantified by Taft steric parameters (Es ≈ -0.8 for CH(CH3)Cl vs. Es ≈ -0.2 for CH2Cl) [1].

Synthetic chemistry Reactivity tuning Nucleophilic displacement

Undefined Stereocenter as a Synthetic Differentiation Factor vs. Achiral Chloroalkylisoxazole Analogs

Computational chemical analysis identifies one undefined atom stereocenter at the 1-chloroethyl carbon (C5) of the target compound [1]. This stereocenter is absent in 5-(chloromethyl)-3-ethylisoxazole (achiral), 5-(2-chloroethyl)isoxazole (achiral), and 3-ethyl-5-methylisoxazole (achiral) . The presence of a prochiral or racemic chloroethyl center enables enantioselective nucleophilic displacement reactions to generate enantioenriched products—an option unavailable with achiral chloromethyl analogs. The stereocenter count of 1 (undefined) versus 0 for all primary comparator analogs represents a categorical rather than continuous differentiation [1].

Asymmetric synthesis Chiral building block Stereochemical diversification

Supplier Purity and Availability Landscape: Target Compound vs. 5-(Chloromethyl)-3-ethylisoxazole

The target compound is listed by multiple suppliers with purity specifications ranging from ≥95% (Delta-B) to 98.0% (ChemSrc), with available scales of 100 mg to kilogram quantities upon inquiry [1]. In contrast, 5-(chloromethyl)-3-ethylisoxazole (CAS 64988-69-8) is a catalog stock item at multiple major suppliers (AKSci, BOC Sciences, CymitQuimica) with standard purity of 95–97% and generally lower cost due to higher demand volume . The target compound's more limited supplier base and inquiry-based pricing structure reflect its status as a specialty building block, which necessitates longer procurement lead times but also offers the advantage of negotiating custom purity specifications or stereochemical enrichment from specialized vendors .

Procurement Supply chain Purity specification

Research and Industrial Application Scenarios Where 5-(1-Chloroethyl)-3-ethylisoxazole Provides Demonstrable Advantage


Enantioselective Synthesis of Chiral Isoxazole-Containing Drug Candidates

The undefined stereocenter at the 1-chloroethyl group enables enantioselective nucleophilic displacement with chiral nucleophiles or under chiral catalysis to produce enantioenriched 5-substituted isoxazoles. This capability is absent in achiral chloromethyl or 2-chloroethyl isoxazole analogs. Medicinal chemistry programs targeting stereochemistry-dependent biological targets (e.g., chiral GPCRs, enantioselective kinase inhibitors) can leverage this building block to explore both enantiomeric series without requiring a separate asymmetric synthesis route for each.

Modulation of Lipophilicity in Lead Optimization Campaigns

With an XLogP of 2 , the target compound occupies a distinct lipophilicity window compared to non-halogenated isoxazoles (XLogP ~1.0–1.3) and lower-MW chloroalkyl analogs (XLogP ~1.0–1.5). In lead optimization, this difference of 0.5–1.0 log units can be decisive for achieving target logD ranges (typically 1–3 for oral drugs) while maintaining the electrophilic reactivity of a chloroalkyl handle for further derivatization. The 3-ethyl group also provides greater steric bulk than 3-methyl analogs, which can be exploited to tune metabolic stability at the isoxazole ring.

Chemoselective Alkylation in Polyfunctional Substrate Synthesis

The secondary chloride reactivity profile of the target compound (SN2 rate ~100–1000× slower than primary chloromethyl analogs) [1] enables selective alkylation strategies where a primary chloride elsewhere in the molecule would react prematurely. This differential reactivity is valuable in convergent synthetic sequences to complex natural product analogs or PROTAC (proteolysis-targeting chimera) linkers where multiple electrophilic sites must be addressed sequentially.

Quality Control Identity Confirmation Using Resolved Physicochemical Signatures

The combined physicochemical fingerprint—MW 159.61 g/mol, density 1.114 g/cm³, boiling point 230.3°C, flash point 93.1°C —provides a multi-parameter identity confirmation that unambiguously distinguishes the target compound from the more common 5-(chloromethyl)-3-ethylisoxazole (MW 145.59, density 1.155 g/cm³, BP 228.5°C). Procurement and QC laboratories can use GC-MS retention time, density measurement, or boiling point determination as rapid incoming inspection tests to verify the correct building block has been received.

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